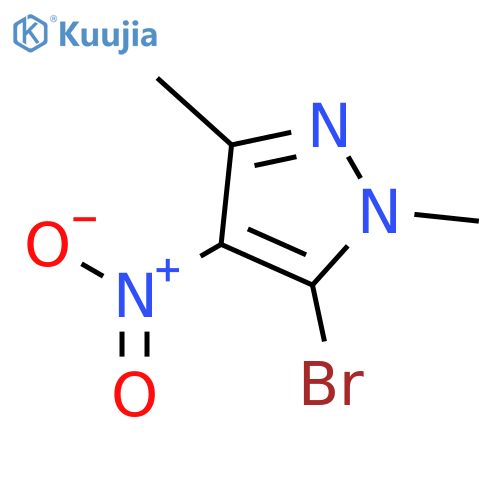

Cas no 76689-62-8 (5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole)

76689-62-8 structure

商品名:5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole

CAS番号:76689-62-8

MF:C5H6BrN3O2

メガワット:220.024039745331

MDL:MFCD00464264

CID:2801579

PubChem ID:12615418

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole

- 76689-62-8

- DTXCID40455232

- 1H-Pyrazole, 5-bromo-1,3-dimethyl-4-nitro-

- DTXSID50504422

-

- MDL: MFCD00464264

- インチ: InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3

- InChIKey: IDOBLHKZPIZYPS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 218.96434Da

- どういたいしつりょう: 218.96434Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D647835-1g |

5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole |

76689-62-8 | 95% | 1g |

$965 | 2025-02-26 | |

| eNovation Chemicals LLC | D647835-1g |

5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole |

76689-62-8 | 95% | 1g |

$965 | 2024-08-03 | |

| eNovation Chemicals LLC | D647835-1g |

5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole |

76689-62-8 | 95% | 1g |

$965 | 2025-02-26 |

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

76689-62-8 (5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole) 関連製品

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 157047-98-8(Benzomalvin C)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量